molecular formula C19H16BrN3OS2 B11097647 9-bromo-2-phenyl-1,10b-dihydro-2'H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4'-[1,3]thiazinane]-2'-thione

9-bromo-2-phenyl-1,10b-dihydro-2'H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4'-[1,3]thiazinane]-2'-thione

Cat. No.: B11097647
M. Wt: 446.4 g/mol
InChI Key: ZUFRAGCJQDPYPI-UHFFFAOYSA-N
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Description

9-bromo-2-phenyl-1,10b-dihydro-2’H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4’-[1,3]thiazinane]-2’-thione is a complex organic compound characterized by its unique spiro structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-bromo-2-phenyl-1,10b-dihydro-2’H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4’-[1,3]thiazinane]-2’-thione typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[1,5-c][1,3]benzoxazine core, followed by the introduction of the thiazinane and bromine functionalities. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

9-bromo-2-phenyl-1,10b-dihydro-2’H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4’-[1,3]thiazinane]-2’-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine or thione groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

9-bromo-2-phenyl-1,10b-dihydro-2’H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4’-[1,3]thiazinane]-2’-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 9-bromo-2-phenyl-1,10b-dihydro-2’H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4’-[1,3]thiazinane]-2’-thione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    9-bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Shares a similar core structure but lacks the thiazinane group.

    9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Contains a methoxy group instead of a phenyl group.

    9-bromo-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Features a fluorine atom in place of the phenyl group.

Uniqueness

The uniqueness of 9-bromo-2-phenyl-1,10b-dihydro-2’H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4’-[1,3]thiazinane]-2’-thione lies in its spiro structure and the presence of both bromine and thiazinane functionalities. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C19H16BrN3OS2

Molecular Weight

446.4 g/mol

IUPAC Name

9-bromo-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-1,3-thiazinane]-2'-thione

InChI

InChI=1S/C19H16BrN3OS2/c20-13-6-7-17-14(10-13)16-11-15(12-4-2-1-3-5-12)22-23(16)19(24-17)8-9-26-18(25)21-19/h1-7,10,16H,8-9,11H2,(H,21,25)

InChI Key

ZUFRAGCJQDPYPI-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=S)NC12N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C=CC(=C5)Br

Origin of Product

United States

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